Lipophilicity Reduction vs. Des‑6‑Amino Analogue Improves Aqueous Solubility Predictions
The target compound exhibits a computed LogP of 1.35, substantially lower than the 2.31 measured for the des‑6‑amino analogue 7‑chloro‑1,2,3,4‑tetrahydroisoquinoline (CAS 82771‑60‑6) . A ΔLogP of –0.96 translates to an approximately 9‑fold increase in predicted aqueous solubility for the neutral species, a critical advantage when aqueous reaction conditions or physiological solubility is required.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.35 (XLogP3‑AA, Fluorochem) |
| Comparator Or Baseline | 7‑Chloro‑1,2,3,4‑tetrahydroisoquinoline (CAS 82771‑60‑6), LogP = 2.31 (ChemicalBook / Molbase) |
| Quantified Difference | ΔLogP = –0.96 (9‑fold lower octanol‑water partition coefficient) |
| Conditions | Computed LogP values; target from Fluorochem datasheet, comparator from ChemicalBook and Molbase listings |
Why This Matters
Lower LogP directly predicts improved aqueous solubility, facilitating solution‑phase chemistry and potentially enhancing oral bioavailability in drug discovery campaigns.
